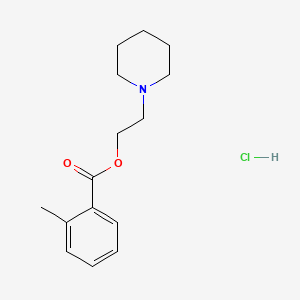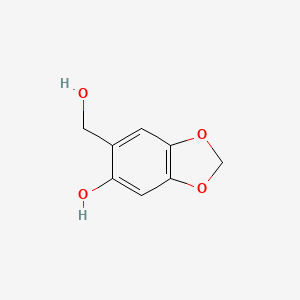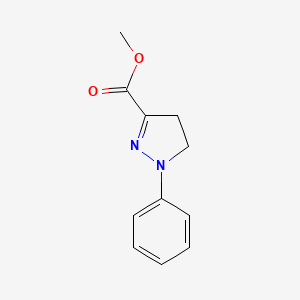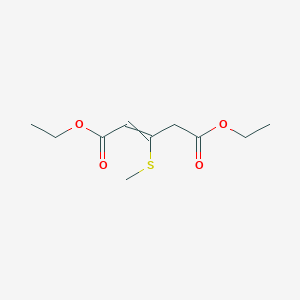
Diethyl 3-(methylsulfanyl)pent-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-(methylsulfanyl)pent-2-enedioate is an organic compound with the molecular formula C10H16O4S It is a diester derivative of pent-2-enedioic acid, featuring a methylsulfanyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(methylsulfanyl)pent-2-enedioate typically involves the esterification of 3-(methylsulfanyl)pent-2-enedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(methylsulfanyl)pent-2-enedioate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, base catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, other esters
Scientific Research Applications
Diethyl 3-(methylsulfanyl)pent-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 3-(methylsulfanyl)pent-2-enedioate involves its interaction with molecular targets through its ester and methylsulfanyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic attack or oxidation-reduction processes, which can modulate the activity of enzymes or other proteins. The specific pathways involved depend on the context of its application, such as enzyme inhibition or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Diethyl maleate: Similar ester structure but lacks the methylsulfanyl group.
Diethyl fumarate: Another diester of pent-2-enedioic acid but with a different geometric configuration.
Diethyl 2-(methylsulfanyl)succinate: Similar structure with the methylsulfanyl group on a different carbon atom.
Uniqueness
Diethyl 3-(methylsulfanyl)pent-2-enedioate is unique due to the presence of the methylsulfanyl group at the third carbon atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90931-62-7 |
|---|---|
Molecular Formula |
C10H16O4S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
diethyl 3-methylsulfanylpent-2-enedioate |
InChI |
InChI=1S/C10H16O4S/c1-4-13-9(11)6-8(15-3)7-10(12)14-5-2/h6H,4-5,7H2,1-3H3 |
InChI Key |
ZEMHMNSCRUYQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=CC(=O)OCC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


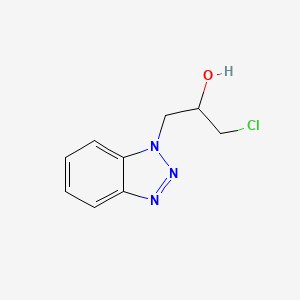
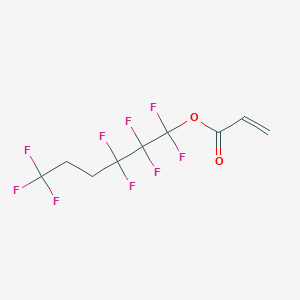
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
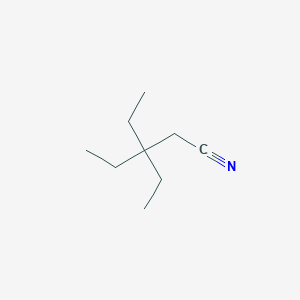
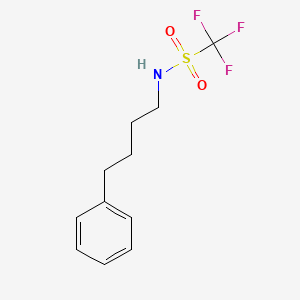
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
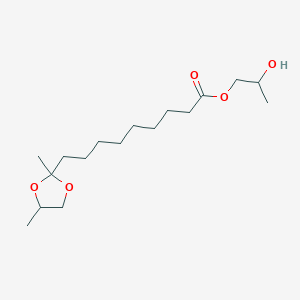
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)

